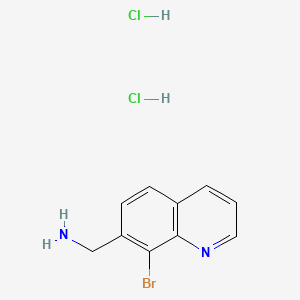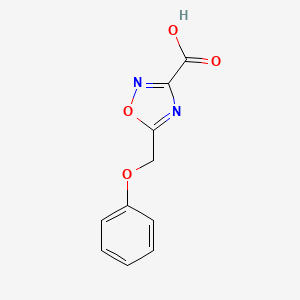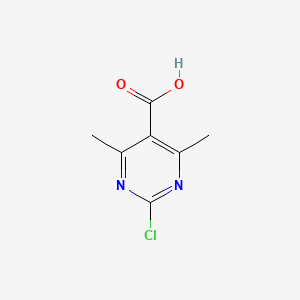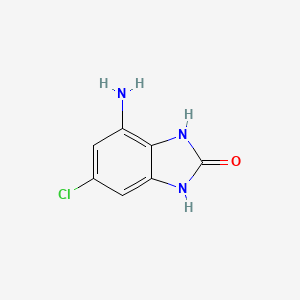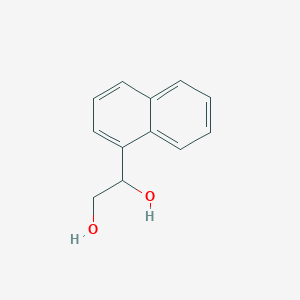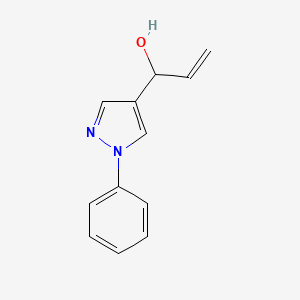
1-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 1-phenyl-1H-pyrazole-4-carboxaldehyde with an appropriate enone under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with an enone in the presence of a base such as sodium hydroxide in ethanol . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control of reaction conditions and can significantly reduce reaction times.
化学反应分析
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the double bond results in the formation of a saturated alcohol .
科学研究应用
1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
1-Phenyl-1H-pyrazole-4-carboxaldehyde: A precursor in the synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol.
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(aryl)-2-propen-1-ones: Similar compounds with different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a pyrazole ring and a prop-2-en-1-ol moiety.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
1-(1-phenylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h2-9,12,15H,1H2 |
InChI 键 |
NDNWIJMIYZCDGM-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=CN(N=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


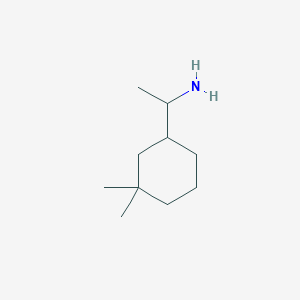
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)
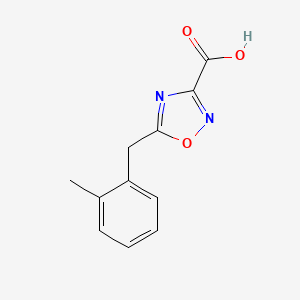
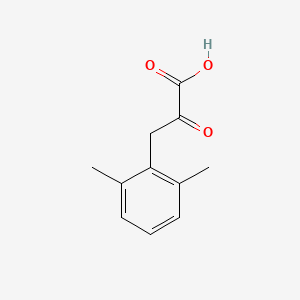
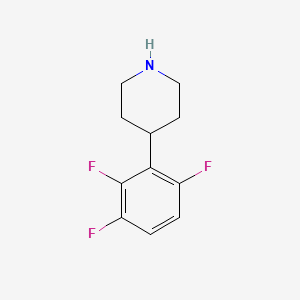
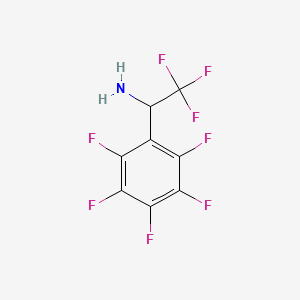
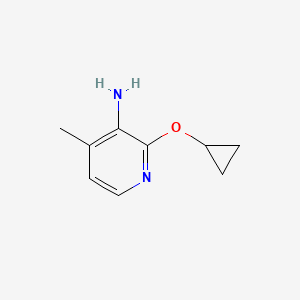
![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
